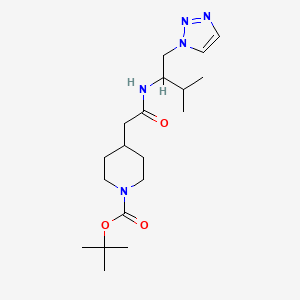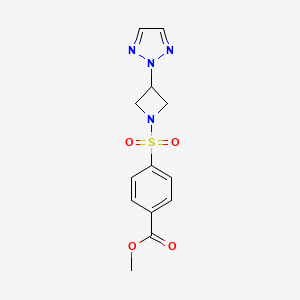
methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate” contains several functional groups including a triazole ring, an azetidine ring, a sulfonyl group, and a benzoate ester. Triazole rings are five-membered rings containing two carbon atoms and three nitrogen atoms. They are known for their stability and ability to participate in various chemical reactions . Azetidine is a four-membered ring containing three carbon atoms and one nitrogen atom. Sulfonyl groups are common in organic chemistry and often act as leaving groups in substitution reactions. Benzoate esters are derived from benzoic acid and are commonly used in organic synthesis.
Synthesis Analysis
The synthesis of compounds containing a triazole ring often involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition . This reaction typically involves the reaction of an azide and an alkyne to form a 1,2,3-triazole . The synthesis of azetidine derivatives often involves the cyclization of β-amino esters or the reduction of aziridines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The triazole and azetidine rings would contribute to the rigidity of the molecule, while the sulfonyl and benzoate groups could participate in various intermolecular interactions .Chemical Reactions Analysis
Compounds containing a triazole ring can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, participate in nucleophilic substitutions, or undergo oxidation or reduction reactions . Azetidine derivatives can also undergo a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents . The rigidity imparted by the triazole and azetidine rings could also influence its physical properties .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles, which are part of the compound’s structure, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles have found applications in polymer chemistry . Their strong dipole moment (4.8–5.6 Debye) and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-Triazoles have applications in supramolecular chemistry . They are used in the development of new materials and systems with novel physical, chemical, and biological properties .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They are used to create covalent bonds between two molecules, which can be useful in various biological applications .
Chemical Biology
1,2,3-Triazoles have applications in chemical biology . They are used in the study of biological systems using the tools and methods of chemistry .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used to label and visualize biological structures for study .
Materials Science
1,2,3-Triazoles have found applications in materials science . They are used in the creation of new materials with improved or novel properties .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-21-13(18)10-2-4-12(5-3-10)22(19,20)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSZEUMRXNIZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

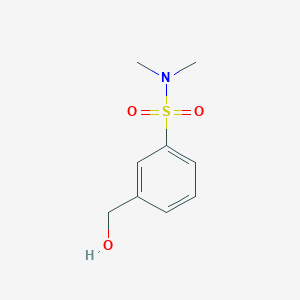
![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2649500.png)
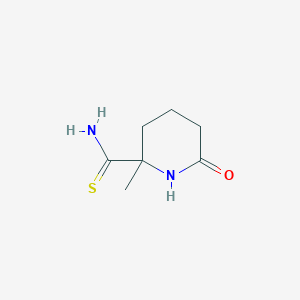
![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2649502.png)
![N-(1-Cyanocyclohexyl)-2-[4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]propanamide](/img/structure/B2649503.png)
![1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea](/img/structure/B2649505.png)
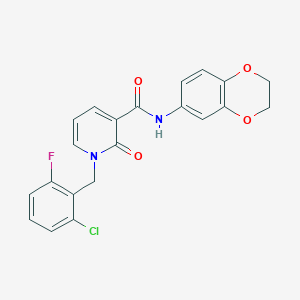

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2649512.png)
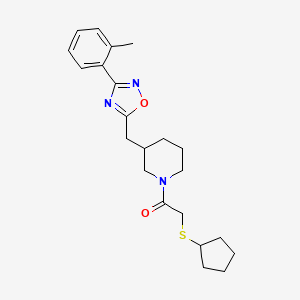
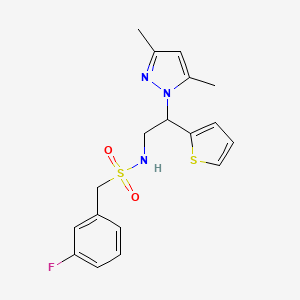

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2649517.png)
